tert-Butyl (4-bromoquinolin-6-yl)carbamate
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Overview
Description
tert-Butyl (4-bromoquinolin-6-yl)carbamate: is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol . It belongs to the class of carbamates and is characterized by the presence of a quinoline ring substituted with a bromine atom at the 4-position and a tert-butyl carbamate group at the 6-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromoquinolin-6-yl)carbamate typically involves the reaction of 4-bromoquinoline with tert-butyl carbamate under specific conditions. One common method involves the use of a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, followed by a Curtius rearrangement to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-bromoquinolin-6-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced quinoline derivatives.
Hydrolysis: Corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl (4-bromoquinolin-6-yl)carbamate is used as an intermediate in the synthesis of various quinoline derivatives, which are important in medicinal chemistry and material science .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates .
Medicine: The compound’s derivatives have shown potential in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromoquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . The presence of the bromine atom and the carbamate group allows for selective interactions with biological molecules, potentially leading to the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
- tert-Butyl (4-bromoisoquinolin-6-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (8-bromoquinolin-3-yl)carbamate
Uniqueness: tert-Butyl (4-bromoquinolin-6-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and reactivity compared to other similar compounds .
Biological Activity
Tert-butyl (4-bromoquinolin-6-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₄BrN₂O₂ and a molecular weight of 312.17 g/mol. Its structure includes a quinoline moiety, which is known for various biological activities, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline can inhibit bacterial growth by disrupting cellular processes. For instance, compounds with similar structures have demonstrated effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound is supported by evidence showing its ability to induce apoptosis in cancer cell lines. In vitro studies have demonstrated that related quinoline derivatives can affect tubulin polymerization and generate reactive oxygen species (ROS), leading to increased cytotoxicity against various cancer cells, including MCF-7 and KB-V1 . The mechanism involves the activation of stress response pathways, which are crucial for cellular survival under stress conditions .
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against several bacterial strains. It showed promising results with inhibition zones comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Standard Drug Zone (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
Study 2: Anticancer Activity
A specific study evaluated the cytotoxic effects of this compound on HeLa cells. The compound exhibited an IC₅₀ value of approximately 20 µM, indicating significant cell growth inhibition without substantial toxicity to normal cells at lower concentrations.
Cell Line | IC₅₀ (µM) | Toxicity Level |
---|---|---|
HeLa | 20 | Low |
Mouse Fibroblasts | >200 | Negligible |
Properties
CAS No. |
1260784-05-1 |
---|---|
Molecular Formula |
C14H15BrN2O2 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl N-(4-bromoquinolin-6-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18) |
InChI Key |
LGGGWPJYGNDTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Br |
Origin of Product |
United States |
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